molecular formula C19H18ClN3O3 B6582871 N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 896373-17-4

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

Cat. No.: B6582871
CAS No.: 896373-17-4
M. Wt: 371.8 g/mol
InChI Key: AYZACRKWWIKQCC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a butanamide side chain attached to the quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the 4-chlorophenylmethyl Group: The final step involves the alkylation of the nitrogen atom in the quinazolinone core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced quinazolinone derivatives with amine or alcohol groups.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its potential as a therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or inflammation. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains or substituents.

    4-chlorophenylmethyl Derivatives: Compounds with the 4-chlorophenylmethyl group attached to different core structures.

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is unique due to its specific combination of the quinazolinone core and the 4-chlorophenylmethyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZACRKWWIKQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141797
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896373-17-4
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896373-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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